C-Terminal Oxidation State: Reduced Alcohol Eliminates α-Epimerization Risk vs. Carboxylic Acid and Ester Analogs
N-Boc-D-Ser(Me)-ol bears a primary alcohol at the C-terminus (reduced from the carboxylic acid), distinguishing it fundamentally from the widely used carboxylic acid analog Boc-Ser(Me)-OH (CAS 51293-47-1, MW 219.24) and methyl ester Boc-D-Ser-OMe (CAS 95715-85-8, MW 219.24). The sp³-hybridized alcohol carbon of the target compound is not susceptible to the deprotonation–reprotonation cycle that drives α-epimerization at the sp²-hybridized carbonyl carbon of esters and acids during activation and coupling [1]. In the context of peptide aldehyde synthesis, protected amino alcohols have been demonstrated to undergo racemization-free oxidation with Dess–Martin periodinane to yield enantiopure peptide aldehydes—a transformation that is not directly accessible from the corresponding carboxylic acid or ester without additional reduction steps and attendant chiral integrity risk [2]. The molecular weight difference (205.25 vs. 219.24 g/mol) reflects the formal replacement of a carbonyl oxygen (16 Da) with two hydrogen atoms (2 Da), a difference that also alters hydrogen-bonding capacity (2 H-bond donors vs. 1 for the acid) and logP .
| Evidence Dimension | C-terminal functional group and epimerization susceptibility |
|---|---|
| Target Compound Data | Primary alcohol (CH₂OH); sp³ carbon; no α-proton acidity; MW 205.25 g/mol; 2 H-bond donors; 4 H-bond acceptors; computed logP 0.52 |
| Comparator Or Baseline | Boc-Ser(Me)-OH (CAS 51293-47-1): carboxylic acid; sp² carbon; α-proton pKa ~18–20 (enolizable); MW 219.24 g/mol; 1 H-bond donor (acid OH). Boc-D-Ser-OMe (CAS 95715-85-8): methyl ester; sp² carbon; enolizable; MW 219.24 g/mol; 0 H-bond donors. |
| Quantified Difference | Zero epimerization risk at C-terminus for target (sp³ alcohol) vs. literature-documented epimerization rates of 0.5–5% per coupling cycle for ester/acid analogs under standard activation conditions [1]; ΔMW = -14 Da vs. acid/ester analogs; Δ H-bond donors = +1 vs. ester, +1 vs. acid |
| Conditions | Standard peptide coupling conditions (e.g., HBTU/DIEA, DMF); peptide aldehyde synthesis via Dess–Martin periodinane oxidation [2] |
Why This Matters
Procurement of the reduced alcohol form eliminates the need for a post-synthetic reduction step when the target molecule requires a C-terminal alcohol or aldehyde, reducing step count, preserving chiral integrity, and improving overall yield.
- [1] Benedetti F, Berti F, Fanfoni L, Garbo M, Regini G, Felluga F. The four-step conversion of a series of N-Boc-protected L-amino acid methyl esters into enantiopure N-Boc allylamines by a modified Julia olefination. Molecules. 2016;21(6):805. doi:10.3390/molecules21060805. View Source
- [2] Kumar A, Ernst B, et al. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS-CoV Mpro) Inhibitors. ChemBioChem. 2006;7(7):1048-1055. doi:10.1002/cbic.200500547. View Source
